Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-

Descripción general

Descripción

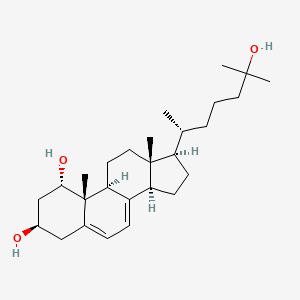

Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)- is a sterol derivative that plays a significant role in various biological processes. This compound is structurally related to cholesterol and is known for its involvement in the synthesis of vitamin D metabolites. Its unique structure, featuring three hydroxyl groups at positions 1, 3, and 25, makes it an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cholesta-5,7-diene-1,3,25-triol typically involves several steps. One common method includes the Diels-Alder reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then treated with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods

Industrial production of cholesta-5,7-diene-1,3,25-triol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cholesta-5,7-diene-1,3,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.

Aplicaciones Científicas De Investigación

Cholesta-5,7-diene-1,3,25-triol serves as a precursor for active vitamin D metabolites. These metabolites interact with vitamin D receptors in the body, regulating crucial processes such as calcium and phosphate homeostasis. The compound's unique hydroxylation pattern at positions 1, 3, and 25 enhances its affinity for these receptors compared to other sterols.

Key Biological Functions:

- Calcium Homeostasis: The compound plays a vital role in maintaining calcium levels in the bloodstream and bone health.

- Immune Modulation: Its derivatives may influence immune responses and exhibit anti-inflammatory properties.

Therapeutic Applications

Cholesta-5,7-diene-1,3,25-triol has been explored for various therapeutic uses:

Vitamin D Deficiency Treatment

Clinical studies have indicated that supplementation with vitamin D derivatives derived from cholesta-5,7-diene can improve bone density and calcium levels in patients with osteoporosis and other calcium metabolism disorders.

Neurodegenerative Diseases

Research suggests that cholesterol metabolism alterations are linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Cholesta-5,7-diene derivatives may serve as biomarkers or therapeutic agents due to their roles in cholesterol regulation within the central nervous system .

Synthesis and Production Methods

The synthesis of cholesta-5,7-diene-1,3,25-triol involves several advanced chemical processes:

Synthetic Routes:

- Diels-Alder Reaction: A common method includes using a steroid containing a 5,7-diene and an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then reduced to yield the desired triol .

Industrial Production:

Industrial methods focus on optimizing reaction conditions to enhance yield and purity. Techniques such as chromatography and crystallization are typically employed for product isolation.

Case Studies and Research Findings

Numerous studies have investigated the biological effects and potential applications of cholesta-5,7-diene-1,3,25-triol:

Implications for Health

The biological activity of cholesta-5,7-diene-1,3,25-triol highlights its potential therapeutic applications:

- It may aid in treating conditions associated with vitamin D deficiency.

- Its derivatives could be explored for their roles in modulating immune responses and reducing inflammation.

Mecanismo De Acción

The mechanism of action of cholesta-5,7-diene-1,3,25-triol involves its conversion to active vitamin D metabolites. These metabolites interact with vitamin D receptors in the body, regulating calcium and phosphate homeostasis. The molecular targets include various enzymes and proteins involved in the synthesis and metabolism of vitamin D.

Comparación Con Compuestos Similares

Similar Compounds

- Cholesta-5,7-diene-3beta,25-diol

- 1alpha,25-Dihydroxy-7-dehydrocholesterol

Uniqueness

Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Compared to similar compounds, it has a higher affinity for vitamin D receptors, making it more effective in regulating calcium and phosphate levels in the body.

Actividad Biológica

Cholesta-5,7-diene-1,3,25-triol, also known as (1alpha,3beta)-cholesta-5,7-diene-1,3,25-triol, is a steroid derivative that has garnered attention for its biological activity, particularly in relation to vitamin D metabolism and its potential therapeutic applications. This compound is synthesized through various biochemical pathways and has been implicated in calcium homeostasis and other physiological processes.

Vitamin D Metabolism

Cholesta-5,7-diene-1,3,25-triol serves as an important intermediate in the biosynthesis of biologically active vitamin D derivatives. The conversion of 7-dehydrocholesterol to vitamin D3 occurs via UVB irradiation, which facilitates the photolytic transformation of cholesta-5,7-diene compounds into vitamin D-like structures. This process is crucial for maintaining calcium levels in the body and overall bone health .

The mechanism by which cholesta-5,7-diene-1,3,25-triol exerts its biological effects primarily involves its role as a precursor to 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D. Calcitriol binds to vitamin D receptors (VDR) in various tissues, modulating gene expression and influencing calcium absorption in the intestines and calcium reabsorption in the kidneys . The following table summarizes key aspects of its biological activity:

| Aspect | Details |

|---|---|

| Compound Name | Cholesta-5,7-diene-1,3,25-triol |

| Role | Precursor to active vitamin D derivatives |

| Mechanism | Binds to VDR; regulates gene expression related to calcium metabolism |

| Biological Effects | Enhances intestinal calcium absorption; influences bone health |

| Synthesis Pathway | Derived from 7-dehydrocholesterol via UVB irradiation |

Case Studies and Research Findings

Several studies have investigated the biological effects of cholesta-5,7-diene-1,3,25-triol:

- Photobiological Studies : Research has demonstrated that UVB exposure leads to the conversion of cholesta-5,7-diene compounds into various vitamin D-like metabolites. These metabolites include tachysterol and lumisterol alongside vitamin D3 itself. The efficiency and diversity of these transformations depend on UV exposure conditions .

- Calcium Homeostasis : In clinical studies focusing on patients with disorders related to calcium metabolism (such as osteoporosis), supplementation with vitamin D derivatives derived from cholesta-5,7-diene has shown improvements in bone density and overall calcium levels .

- Synthetic Pathways : Novel synthetic methods for producing cholesta-5,7-diene-1,3,25-triol have been developed using 25-hydroxycholesterol as a starting material. These methods enhance yield and purity compared to traditional approaches .

Implications for Health

The biological activity of cholesta-5,7-diene-1,3,25-triol underscores its potential therapeutic applications. As a precursor to active vitamin D metabolites:

- It may aid in treating conditions associated with vitamin D deficiency.

- Its derivatives could be explored for their roles in modulating immune responses and reducing inflammation.

Propiedades

IUPAC Name |

(1S,3R,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTFRKKCCDVVGE-VMVOXKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977495 | |

| Record name | Cholesta-5,7-diene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61954-91-4 | |

| Record name | 1α,25-Dihydroxy-7-dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61954-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1alpha,25-Dihydroxy-7-dehydrocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061954914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7-diene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesta-5,7-diene-1,3,25-triol, (1α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.